2-Chloro-4-{1'-[(2r)-2-Hydroxy-3-Methyl-2-(Trifluoromethyl)butanoyl]-4,4'-Bipiperidin-1-Yl}-N,N-Dimethylbenzamide
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Overview
Description
®-2-Chloro-4-(1’-(2-hydroxy-3-methyl-2-(trifluoromethyl)butanoyl)-[4,4’-bipiperidin]-1-yl)-N,N-dimethylbenzamide is a complex organic compound featuring a trifluoromethyl group, a bipiperidinyl moiety, and a dimethylbenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered intermediates . The reaction conditions typically require specific catalysts and controlled environments to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
®-2-Chloro-4-(1’-(2-hydroxy-3-methyl-2-(trifluoromethyl)butanoyl)-[4,4’-bipiperidin]-1-yl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Chloro-4-(1’-(2-hydroxy-3-methyl-2-(trifluoromethyl)butanoyl)-[4,4’-bipiperidin]-1-yl)-N,N-dimethylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be used in studies involving enzyme inhibition or receptor binding due to its potential interactions with biological macromolecules.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific pathways or diseases.
Industry
In industry, ®-2-Chloro-4-(1’-(2-hydroxy-3-methyl-2-(trifluoromethyl)butanoyl)-[4,4’-bipiperidin]-1-yl)-N,N-dimethylbenzamide can be used in the production of specialty chemicals, agrochemicals, or materials with unique properties.
Mechanism of Action
The mechanism of action of ®-2-Chloro-4-(1’-(2-hydroxy-3-methyl-2-(trifluoromethyl)butanoyl)-[4,4’-bipiperidin]-1-yl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group may enhance binding affinity and specificity, while the bipiperidinyl moiety can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one
- 1,1,1-Trifluoro-2-trifluoromethyl-2-hydroxy-4-methylbutanoic acid
Uniqueness
®-2-Chloro-4-(1’-(2-hydroxy-3-methyl-2-(trifluoromethyl)butanoyl)-[4,4’-bipiperidin]-1-yl)-N,N-dimethylbenzamide is unique due to its combination of a trifluoromethyl group, a bipiperidinyl structure, and a dimethylbenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H35ClF3N3O3 |
---|---|
Molecular Weight |
518.0 g/mol |
IUPAC Name |
2-chloro-4-[4-[1-[(2R)-2-hydroxy-3-methyl-2-(trifluoromethyl)butanoyl]piperidin-4-yl]piperidin-1-yl]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C25H35ClF3N3O3/c1-16(2)24(35,25(27,28)29)23(34)32-13-9-18(10-14-32)17-7-11-31(12-8-17)19-5-6-20(21(26)15-19)22(33)30(3)4/h5-6,15-18,35H,7-14H2,1-4H3/t24-/m1/s1 |
InChI Key |
POYRTHYMXFSQBJ-XMMPIXPASA-N |
Isomeric SMILES |
CC(C)[C@@](C(=O)N1CCC(CC1)C2CCN(CC2)C3=CC(=C(C=C3)C(=O)N(C)C)Cl)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)C2CCN(CC2)C3=CC(=C(C=C3)C(=O)N(C)C)Cl)(C(F)(F)F)O |
Origin of Product |
United States |
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